molecular formula C14H16N2O2 B12739317 2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-5-acetyl-1-(2-propenyl)- CAS No. 120337-30-6

2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-5-acetyl-1-(2-propenyl)-

Cat. No.: B12739317
CAS No.: 120337-30-6
M. Wt: 244.29 g/mol
InChI Key: KPOKLIRNGJBGBL-UHFFFAOYSA-N
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Description

2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-5-acetyl-1-(2-propenyl)- is a derivative of the benzodiazepine family Benzodiazepines are well-known for their applications in medicine, particularly as anxiolytics, sedatives, and muscle relaxants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-5-acetyl-1-(2-propenyl)- typically involves the following steps:

    Formation of the Benzodiazepine Core: This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions.

    Allylation: The allyl group is introduced at the 1-position through a nucleophilic substitution reaction using allyl bromide or allyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of automated systems and reactors can help in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The benzodiazepine core can undergo various substitution reactions, particularly electrophilic aromatic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Epoxides, aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated benzodiazepine derivatives.

Scientific Research Applications

2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-5-acetyl-1-(2-propenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anxiolytic and sedative effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, it can modulate neuronal activity, leading to its anxiolytic and sedative effects. The pathways involved include the enhancement of GABAergic transmission, which results in increased inhibitory effects on neuronal firing.

Comparison with Similar Compounds

Similar Compounds

    1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one: A simpler derivative without the acetyl and allyl groups.

    5-Methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one: A structurally related compound with different substituents.

    4-Phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one: Another benzodiazepine derivative with a phenyl group.

Uniqueness

The unique structural features of 2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-5-acetyl-1-(2-propenyl)-, such as the acetyl and allyl groups, confer distinct chemical and pharmacological properties. These modifications can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

120337-30-6

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

1-acetyl-5-prop-2-enyl-2,3-dihydro-1,5-benzodiazepin-4-one

InChI

InChI=1S/C14H16N2O2/c1-3-9-16-13-7-5-4-6-12(13)15(11(2)17)10-8-14(16)18/h3-7H,1,8-10H2,2H3

InChI Key

KPOKLIRNGJBGBL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(=O)N(C2=CC=CC=C21)CC=C

Origin of Product

United States

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